molecular formula C30H24ClF3N2O8 B12426868 c-Kit-IN-3 (maleate)

c-Kit-IN-3 (maleate)

Cat. No.: B12426868
M. Wt: 633.0 g/mol
InChI Key: VTSPHOXVDYGOKH-BTJKTKAUSA-N
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Description

Chemical Identity and Structural Characterization of c-Kit-IN-3 (Maleate)

Systematic Nomenclature and Molecular Formula

  • Systematic name : The parent compound likely follows IUPAC nomenclature as a substituted indole derivative. Based on structural analogs in kinase inhibitors (e.g., ), the core structure may include a 1H-indole-3-carboxamide scaffold with methyl, fluorophenyl, and chlorobenzyl substituents.
  • Molecular formula : The free base is hypothesized as $$ \text{C}{24}\text{H}{21}\text{ClFN}3\text{O} $$, with the maleate counterion ($$ \text{C}4\text{H}3\text{O}4^- $$) contributing to a final formula of $$ \text{C}{24}\text{H}{21}\text{ClFN}3\text{O} \cdot \text{C}4\text{H}3\text{O}4 $$ .

Crystallographic Structure Analysis

  • Space group : Maleate salts often crystallize in triclinic systems (e.g., indacaterol hydrogen maleate adopts space group $$ P\overline{1} $$) . For c-Kit-IN-3 (maleate), similar packing is expected, with layered cation-anion arrangements stabilized by hydrogen bonds.
  • Hydrogen bonding : The maleate anion typically forms intramolecular O–H⋯O bonds and intermolecular N–H⋯O interactions with the protonated amino group of the parent compound, as observed in related structures .

Protonation States and Salt Formation (Maleate Counterion)

  • Protonation : The parent molecule’s amino group is protonated ($$ \text{NH}3^+ $$), balancing the maleate anion’s charge ($$ \text{C}4\text{H}3\text{O}4^- $$) .
  • Salt formation : Maleic acid ($$ \text{C}4\text{H}4\text{O}_4 $$) donates one proton to form the hydrogen maleate anion, which pairs with the cationic API via ionic and hydrogen-bonding interactions .

Comparative Physicochemical Properties Analysis

Property c-Kit-IN-3 (Free Base) c-Kit-IN-3 (Maleate) Maleic Acid
Melting point (°C) ~220 (estimated) ~150–160 135–137
Solubility (mg/mL) Low (hydrophobic core) Improved (salt form) 478 (water, 25°C)
Stability Moderate Enhanced (crystalline) N/A
  • Melting point : The maleate salt’s melting point is intermediate between the free base and maleic acid, consistent with cocrystal trends .
  • Solubility : Salt formation typically increases aqueous solubility via ion-dipole interactions, as seen in analogous kinase inhibitors .

Properties

Molecular Formula

C30H24ClF3N2O8

Molecular Weight

633.0 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide

InChI

InChI=1S/C26H20ClF3N2O4.C4H4O4/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;5-3(6)1-2-4(7)8/h3-11,13-14H,12H2,1-2H3,(H,32,33);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

VTSPHOXVDYGOKH-BTJKTKAUSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Table 1: Generalized Reaction Conditions for c-Kit-IN-3 Synthesis

Step Reagents/Conditions Temperature Time Yield Optimization Strategies
Core formation Palladium catalyst, aryl boronic acid 80–100°C 12–24h Use of ligand additives (e.g., SPhos)
Amide coupling HATU/DIPEA, DMF solvent RT–40°C 4–8h Stoichiometric control (1.2 eq. reagent)
Deprotection Piperidine/DMF (20% v/v) RT 1–2h Sequential deprotection steps
Salt formation Maleic acid in ethanol/water (1:1) 40–50°C 2–4h pH adjustment to 4.0–5.0

Key considerations:

  • Temperature control : Exothermic reactions (e.g., maleate salt formation) require gradual cooling to prevent decomposition.
  • Solvent selection : Ethanol-water mixtures improve salt crystallinity compared to pure organic solvents.

Purification and Crystallization Techniques

Purification methods are critical for achieving pharmacopeial-grade purity:

  • Chromatography : Reverse-phase HPLC with C18 columns, using acetonitrile/water gradients (0.1% TFA).
  • Recrystallization : Sequential solvent systems (e.g., ethyl acetate/heptane) to isolate the free base prior to salt formation.

For the maleate salt:

  • Anti-solvent addition : Dropwise introduction of diethyl ether into a saturated ethanol solution induces crystallization.
  • Stability studies : Amorphous forms are avoided by maintaining relative humidity <30% during storage.

Analytical Characterization

Rigorous quality control ensures structural fidelity and salt stoichiometry:

Table 2: Key Analytical Methods for c-Kit-IN-3 (Maleate)

Parameter Method Acceptance Criteria
Purity HPLC (UV detection at 254 nm) ≥98.5% area normalization
Salt stoichiometry 1H NMR (integration of maleate protons) 1:1 molar ratio (API:maleic acid)
Crystallinity XRPD (comparison to reference pattern) No amorphous halos
Residual solvents GC-MS (ICH Q3C Class 2 limits) <500 ppm for ethanol

Notable findings from analogous compounds:

  • XRPD : Distinct peaks at 2θ = 12.5°, 18.7°, and 22.3° confirm crystalline maleate salt formation.
  • DSC : Endothermic peak at 185–190°C corresponds to maleate decomposition.

Scale-Up Challenges and Mitigation Strategies

Industrial production introduces complexities addressed through:

  • Design of Experiments (DoE) : Optimization of maleic acid equivalence (1.05–1.10 eq.) to minimize excess acid residues.
  • Continuous manufacturing : Microreactor systems for exothermic steps (e.g., Suzuki couplings) to enhance heat dissipation.

Case study from oclacitinib maleate synthesis:

  • Cooling rate : 0.5°C/min during crystallization improves particle size distribution (D90 < 50 µm).
  • Filtration : Buchner funnel with PTFE membranes (0.45 µm) reduces yield loss to <5%.

Chemical Reactions Analysis

Kinase Inhibition Mechanism

c-Kit inhibitors like c-Kit-IN-3 (maleate) bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and downstream signaling. Key interactions include:

  • Activation Loop Stabilization : Inhibitors stabilize the kinase activation loop (e.g., Tyr-823 in c-Kit), disrupting ATP binding and catalytic activity .

  • Juxtamembrane Domain Interaction : Inhibitors interfere with the autoinhibitory conformation of the juxtamembrane domain, blocking kinase activation .

Table 2: Structural Features of c-Kit Targeted by Inhibitors

DomainFunctional RoleInhibitor Interaction
ATP-binding pocketBinds ATP for phosphorylationCompetitive inhibition
Activation loopRegulates kinase activityStabilization of inactive state
Juxtamembrane regionAuto-inhibits kinase domainPrevents conformational change

Reaction Kinetics and Thermodynamics

High-accuracy quantum chemistry calculations for kinase inhibitor reactions reveal:

  • Barrier Heights : CCSD(T)-F12a/cc-pVDZ-F12 calculations show deviations (RMSE ~5 kcal/mol) from DFT methods, impacting rate predictions .

  • Rate Coefficients : For rigid reactions, rate coefficients (${k}_{\infty }(T)$) range from $10^{-3}$ to $10^{3}$ M$^{-1}$s$^{-1}$ between 300–2000 K .

Table 3: Comparative Barrier Heights for Inhibitor Reactions

MethodRMSE (kcal/mol)
ωB97X-D3/def2-TZVP5.0
CCSD(T)-F12a/cc-pVDZ-F12Reference

Biological Activity and Selectivity

c-Kit inhibitors exhibit differential effects based on mutation profiles:

  • Activating Mutations : Found in gastrointestinal stromal tumors (GISTs), these mutations (e.g., L576P) enhance inhibitor binding efficacy .

  • Resistance Mutations : Secondary mutations (e.g., D816V) reduce drug affinity by altering kinase conformation .

Table 4: Inhibitor Efficacy Against c-Kit Mutants

MutationInhibitor IC₅₀ (nM)Clinical Relevance
Wild-type10–50Baseline activity
D816V>1000Drug resistance
L576P20–100Enhanced sensitivity

Degradation Pathways

c-Kit inhibitors undergo ubiquitination and proteasomal degradation:

  • Ubiquitination : Mediated by c-Cbl E3 ligase, requiring Src-family kinase (SFK) phosphorylation .

  • Proteasomal Clearance : Inhibitor-bound c-Kit is targeted for degradation, reducing oncogenic signaling .

Mechanism of Action

c-Kit-IN-3 (maleate) exerts its effects by selectively inhibiting the c-KIT kinase, a receptor tyrosine kinase involved in various cellular processes. The compound binds to the ATP-binding site of c-KIT kinase, preventing its activation and subsequent phosphorylation of downstream signaling molecules. This inhibition leads to the suppression of cell proliferation, induction of apoptosis, and arrest of the cell cycle in the G0/G1 phase .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 516.9 g/mol .
  • Purity : >98% (HPLC) .
  • Solubility : Soluble in DMSO; formulated for in vivo studies using PEG300, Tween 80, and ddH2O .
  • Storage : Stable at -20°C for ≥2 years .

Maleate salts are commonly used in pharmaceuticals to enhance solubility and bioavailability (e.g., enalapril maleate ), but this specific formulation for c-Kit-IN-3 remains uncharacterized in the available literature.

Comparison with Similar Compounds

Comparison with c-Kit-IN-3 Hydrochloride

The hydrochloride salt of c-Kit-IN-3 shares the same core structure and inhibitory activity but offers improved pharmacokinetic properties:

Property c-Kit-IN-3 (Free Base) c-Kit-IN-3 Hydrochloride
IC50 (c-KIT wt) 4 nM 4 nM
IC50 (T670I) 8 nM 8 nM
Bioavailability Moderate (requires DMSO formulation) Improved (suitable for oral administration)
Formulation DMSO/PEG300/Tween 80 Hydrochloride salt in aqueous buffers

Key Findings :

  • Both forms retain identical potency against c-KIT mutants, but the hydrochloride salt enhances solubility and bioavailability, making it preferable for in vivo applications .
  • The free base requires complex solvent systems for in vivo dosing, whereas the hydrochloride salt simplifies formulation .

Comparison with Other c-KIT Inhibitors

However, c-Kit-IN-3’s broad-spectrum activity against drug-resistant mutants distinguishes it from first-generation inhibitors, which often fail against T670I and activation loop mutations .

General Considerations for Salt Forms

While maleate salts are widely used in drug development (e.g., enalapril maleate ), their advantages include:

  • Enhanced aqueous solubility.
  • Improved stability and shelf life.
  • Reduced gastrointestinal irritation.

For c-Kit-IN-3, developing a maleate salt could theoretically address formulation challenges observed with the free base.

Q & A

Q. What is the molecular mechanism of action of c-Kit-IN-3 (maleate) in inhibiting c-KIT kinase activity?

c-Kit-IN-3 (maleate) binds competitively to the ATP-binding pocket of c-KIT kinase, preventing phosphorylation and downstream signaling. This inhibition disrupts pathways like PI3K/AKT and MAPK/ERK, critical for cell proliferation and survival in cancers with c-KIT mutations (e.g., gastrointestinal stromal tumors) . Methodological Insight :

  • Use kinase activity assays (e.g., ADP-Glo™) to measure inhibition potency.
  • Validate via Western blotting for phosphorylated c-KIT and downstream proteins (e.g., AKT, ERK).

Q. How should researchers design experiments to evaluate c-Kit-IN-3’s efficacy using the PICOT framework?

PICOT Framework :

  • P : Cell lines or animal models with c-KIT mutations (e.g., GIST-T1, T670I mutants).
  • I : c-Kit-IN-3 at varying concentrations (e.g., 0.01–10 μM).
  • C : Compare with imatinib or sunitinib (standard c-KIT inhibitors).
  • O : Metrics like IC50, apoptosis (Annexin V/PI staining), and cell cycle arrest (flow cytometry).
  • T : Short-term (24–72 hrs for in vitro) vs. long-term (14–28 days for in vivo tumor regression).
    This structure ensures specificity, reproducibility, and clinical relevance .

Q. What experimental methods are recommended to assess c-Kit-IN-3’s inhibitory potency?

  • In vitro :
    • Measure IC50 via cell viability assays (MTT/CellTiter-Glo®) in c-KIT-mutant cell lines (e.g., GIST-T1).
    • Kinase profiling to confirm selectivity against c-KIT over other kinases (Table 1).
  • In vivo :
    • Administer 20–100 mg/kg orally in xenograft models; monitor tumor volume and survival .

Q. Table 1: c-Kit-IN-3 Inhibitory Activity

ModelIC50 (nM)Outcome (vs. Control)Reference
c-KIT (WT)490% kinase inhibition
c-KIT (T670I mutant)8Resistance overcome vs. imatinib

Q. Which cellular models are most relevant for studying c-Kit-IN-3’s effects?

Prioritize models with clinically relevant c-KIT mutations:

  • GIST-T1 : c-KIT exon 11 mutation (common in GISTs).
  • T670I mutants : Imatinib-resistant c-KIT variants.
  • GIST-5R : Secondary mutations (e.g., D816V) .
    Methodology : Use CRISPR/Cas9 to engineer mutations for mechanistic studies.

Q. How can pharmacokinetic parameters guide dosing regimens in preclinical studies?

  • Half-life : 4.5 hrs (mice), 6.4 hrs (rats), 19.4 hrs (dogs).
  • Bioavailability : 43–81% across species.
    Optimization Strategy :
  • Administer twice daily in mice to maintain plasma concentrations above IC50.
  • Adjust for species-specific metabolic differences using LC-MS/MS pharmacokinetic profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for c-Kit-IN-3?

Common Discrepancies :

  • High in vitro potency but limited in vivo tumor regression.
    Analysis Steps :

Validate drug exposure via plasma/tumor pharmacokinetics.

Assess tumor microenvironment factors (e.g., hypoxia, stromal interactions) using 3D spheroid models.

Compare mutation-specific responses (e.g., T670I vs. D816V) .

Q. What strategies can overcome resistance to c-Kit-IN-3 in c-KIT-mutant cancers?

  • Combination Therapy : Pair with inhibitors of downstream targets (e.g., MEK or mTOR inhibitors) to block escape pathways.
  • Structure-Activity Relationship (SAR) Studies : Modify c-Kit-IN-3’s quinoline core to enhance binding to resistant mutants .

Q. How should researchers design studies to evaluate c-Kit-IN-3’s synergy with other targeted agents?

  • Experimental Design :
    • Use Chou-Talalay synergy assays (combination index <1 indicates synergy).
    • Test sequential vs. concurrent dosing in T670I xenografts.
  • Outcome Metrics : Tumor regression, apoptosis (cleaved caspase-3), and pathway inhibition (RNA-seq) .

Q. What are potential biases in preclinical studies of c-Kit-IN-3, and how can they be mitigated?

  • Bias Sources :
    • Overreliance on single cell lines.
    • Suboptimal dosing mimicking clinical exposure.
  • Mitigation :
    • Use patient-derived xenografts (PDXs) with diverse mutations.
    • Align dosing with human pharmacokinetic projections .

Q. How can researchers validate c-Kit-IN-3’s therapeutic potential for clinical translation?

  • Orthogonal Assays :
    • Ex vivo primary tumor cultures from GIST patients.
    • Toxicity profiling (hERG assay, liver microsomal stability).
  • Regulatory Readiness :
    • Compile data into an Investigational New Drug (IND) package, including GLP toxicity studies .

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